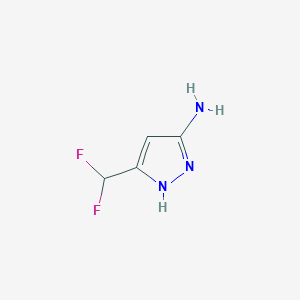

5-(difluoromethyl)-1H-pyrazol-3-amine

Descripción

Historical Context and Discovery

The development of this compound emerges from a rich historical tradition of pyrazole chemistry that spans over a century of scientific investigation. Pyrazole derivatives have been extensively studied since the early 1900s, with the foundational understanding of these five-membered heterocycles containing two adjacent nitrogen atoms establishing the groundwork for subsequent fluorinated variants. The biological and medicinal properties of 5-aminopyrazoles have prompted enormous research aimed at developing synthetic routes to these heterocycles, with the field experiencing significant acceleration throughout the mid-to-late twentieth century. The specific incorporation of difluoromethyl groups into pyrazole systems represents a more recent advancement, reflecting the growing recognition of fluorine's unique properties in enhancing molecular stability, lipophilicity, and biological activity.

The compound bearing the Chemical Abstracts Service registry number 1284220-49-0 was first documented in chemical databases during the early 2010s, coinciding with increased interest in fluorinated heterocycles for pharmaceutical applications. This timing corresponds with broader pharmaceutical industry initiatives to explore fluorinated compounds as potential drug candidates, driven by fluorine's ability to modulate molecular properties without dramatically altering overall molecular architecture. The systematic exploration of difluoromethyl-substituted pyrazoles gained momentum through patent literature and academic research programs focused on developing novel synthetic methodologies for accessing these challenging molecular targets.

The historical development of this compound synthesis methods reflects evolving capabilities in fluorine chemistry and heterocycle construction. Early synthetic approaches often relied on multi-step sequences involving pre-formed pyrazole rings followed by fluorination reactions, while more recent methodologies have emphasized direct incorporation of difluoromethyl groups during ring formation or through metal-catalyzed cross-coupling reactions. This evolution demonstrates the maturation of synthetic fluorine chemistry and its integration with established heterocyclic synthesis protocols.

Position in Fluorinated Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of fluorinated heterocyclic chemistry, representing a convergence of several important chemical trends and structural motifs. The compound exemplifies the strategic incorporation of difluoromethyl groups into nitrogen-containing heterocycles, a design approach that has gained prominence due to the unique properties imparted by this functional group. The difluoromethyl moiety serves as an isostere for methyl groups while providing enhanced metabolic stability and altered electronic characteristics that can significantly influence molecular behavior in biological systems.

Within the pyrazole family, this compound represents one member of a growing collection of fluorinated variants that have emerged as important synthetic targets. Related compounds include 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which serves as a commercial intermediate for seven fungicides acting through succinate dehydrogenase inhibition. This broader family of difluoromethyl-pyrazoles demonstrates consistent structural themes while exhibiting diverse applications across pharmaceutical, agrochemical, and materials science domains.

The compound's molecular architecture places it at the intersection of several important chemical classifications. As a fluorinated heterocycle, it shares characteristics with other fluorine-containing aromatics that have revolutionized medicinal chemistry through enhanced potency, selectivity, and pharmacokinetic properties. Simultaneously, as an aminopyrazole derivative, it connects to established heterocyclic chemistry traditions while introducing novel electronic and steric features through fluorine incorporation.

Table 1: Molecular Properties of this compound

The positioning of this compound within fluorinated heterocyclic chemistry also reflects broader trends toward increasing molecular complexity and functional group diversity in contemporary synthetic chemistry. The compound demonstrates how traditional heterocyclic scaffolds can be enhanced through strategic fluorination to create molecules with potentially superior properties for specific applications. This approach has become increasingly important as chemical researchers seek to develop compounds with improved performance characteristics while maintaining synthetic accessibility and cost-effectiveness.

Significance in Chemical Research

The significance of this compound in chemical research extends across multiple dimensions, encompassing synthetic methodology development, structure-activity relationship studies, and applications in diverse chemical domains. The compound serves as both a synthetic target for methodological advancement and a molecular platform for exploring the effects of difluoromethyl substitution on heterocyclic properties. Research into the synthesis and applications of pyrazole derivatives has gained traction due to their potential in medicinal chemistry, with fluorinated variants like this compound representing particularly attractive targets due to their enhanced properties.

From a synthetic methodology perspective, this compound has driven the development of novel synthetic approaches for introducing difluoromethyl groups into heterocyclic systems. These methodological advances have broader implications for fluorine chemistry, as successful strategies for difluoromethyl incorporation can often be adapted for other heterocyclic scaffolds and fluorinated functional groups. The compound has served as a testing ground for various synthetic approaches, including direct fluorination methods, metal-catalyzed cross-coupling reactions, and multicomponent coupling strategies.

Table 2: Research Applications of this compound

The compound's research significance is further emphasized by its role in advancing understanding of fluorine effects on molecular properties. Studies involving this compound and related compounds contribute to the broader knowledge base regarding how fluorine substitution influences factors such as lipophilicity, metabolic stability, protein binding, and molecular recognition. This information proves valuable for rational drug design efforts and materials development programs where precise control over molecular properties is essential.

Research involving this compound also contributes to the growing body of knowledge regarding structure-activity relationships in fluorinated heterocycles. The compound serves as a reference point for comparing the effects of different substitution patterns, ring systems, and functional group arrangements on biological activity and chemical reactivity. These comparative studies help establish design principles for developing improved compounds with enhanced properties for specific applications.

The compound's significance in chemical research is further underscored by its potential applications in various fields beyond traditional pharmaceutical chemistry. The unique properties imparted by the difluoromethyl group and amino functionality create opportunities for applications in agrochemicals, materials science, and catalysis. This versatility makes this compound an important compound for fundamental research aimed at understanding and exploiting the properties of fluorinated heterocycles across diverse application domains.

Propiedades

IUPAC Name |

5-(difluoromethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c5-4(6)2-1-3(7)9-8-2/h1,4H,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWZZOMNSRUIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284220-49-0 | |

| Record name | 3-(difluoromethyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1H-pyrazol-3-amine typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluorocarbene reagents. This reaction can be carried out under various conditions, including the use of metal-based catalysts or radical initiators .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-(Difluoromethyl)-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the difluoromethyl group or other functional groups on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-(difluoromethyl)-1H-pyrazol-3-amine, in anticancer therapies. Research has shown that compounds with similar structural motifs exhibit significant growth inhibition against various cancer cell lines. For example, compounds derived from pyrazoles have demonstrated activity against glioma and ovarian cancer cells, indicating that modifications at the pyrazole ring can enhance biological activity .

Antimicrobial Properties

Pyrazole derivatives are also known for their antimicrobial properties. The structural characteristics of this compound may contribute to its efficacy against bacterial and fungal pathogens. Studies have indicated that modifications in the pyrazole structure can lead to enhanced antimicrobial activity, making it a candidate for the development of new antibiotics .

Neuroprotective Effects

There is emerging evidence suggesting that certain pyrazole derivatives may possess neuroprotective properties. Research indicates that these compounds can inhibit acetylcholinesterase, which is significant for Alzheimer's disease treatment. The potential neuroprotective effects of this compound warrant further investigation into its mechanism and efficacy .

Agricultural Applications

Fungicidal Properties

The synthesis of this compound has been explored for its utility as an intermediate in the production of fungicides. Its chemical structure allows it to act as a precursor for various agrochemical formulations aimed at controlling fungal diseases in crops. This application is particularly relevant given the increasing need for effective agricultural chemicals that minimize environmental impact .

Herbicidal Activity

In addition to fungicidal applications, pyrazole-based compounds are being investigated for their herbicidal properties. The ability of these compounds to inhibit specific enzymes involved in plant growth could lead to the development of novel herbicides that target unwanted vegetation while preserving crop health.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that allow for various modifications to enhance its biological activity. A common synthetic route includes the reaction of difluoromethylated precursors with hydrazine derivatives, followed by cyclization to form the pyrazole ring.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Difluoromethyl halide + Hydrazine | Base, solvent | Intermediate hydrazone |

| 2 | Intermediate + Acid | Heat | This compound |

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study published in ACS Omega investigated a series of N-Aryl substituted pyrazoles, including derivatives with difluoromethyl groups. The results indicated substantial anticancer activity against several cell lines, with growth inhibition rates exceeding 80% in some cases .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing new pyrazole derivatives and evaluating their antimicrobial properties. Compounds similar to this compound showed promising results against both gram-positive and gram-negative bacteria, emphasizing the need for further exploration into their potential as therapeutic agents .

Mecanismo De Acción

The mechanism of action of 5-(difluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The difluoromethyl group plays a crucial role in enhancing the binding affinity and specificity of the compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between 5-(difluoromethyl)-1H-pyrazol-3-amine and analogs:

Key Observations:

- Electronic Effects : The difluoromethyl group (-CF₂H) in the target compound is electron-withdrawing, reducing pyrazole ring electron density compared to methyl (-CH₃) or methoxy (-OCH₃) substituents. This enhances resistance to oxidative metabolism .

- Bioactivity : Compounds with aromatic substituents (e.g., 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine) show larger molecular weights and are often optimized for specific biological targets, such as kinase inhibition .

Actividad Biológica

5-(Difluoromethyl)-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

This compound has the chemical formula and is characterized by the presence of difluoromethyl and pyrazole moieties, which contribute to its unique biological activity. The difluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating its potential as an anthelmintic agent and as a modulator of specific enzymatic activities.

Anthelmintic Activity

Recent research highlights that compounds similar to this compound exhibit significant activity against nematodes. For instance, a study demonstrated that pyrazolopyrimidine derivatives, which include this compound, effectively interact with Slo-1 channels in nematodes, leading to paralysis and inhibition of gastrointestinal and extra-intestinal helminths . This suggests a promising application in treating parasitic infections in both humans and animals.

Anticancer Properties

In addition to its anthelmintic properties, this compound has shown potential as an anticancer agent. A related study identified aminopyrazole derivatives with IC50 values ranging from 0.08 to 12.07 mM, indicating their effectiveness in inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase . These findings suggest that modifications to the pyrazole structure can enhance anticancer activity.

The mechanisms through which this compound exerts its biological effects are diverse:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for cellular processes. For instance, docking simulations have suggested that it can bind effectively to target proteins involved in cancer progression .

- Modulation of Ion Channels : The interaction with Slo-1 channels in nematodes indicates a potential mechanism for its anthelmintic activity, disrupting normal physiological functions in parasites .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the difluoromethyl group significantly impacts lipophilicity and hydrogen-bonding capabilities, enhancing binding interactions with biological targets .

| Compound | Activity | IC50 (mM) | Mechanism |

|---|---|---|---|

| This compound | Anthelmintic | - | Slo-1 channel inhibition |

| Related aminopyrazole derivative | Anticancer | 0.08 - 12.07 | Tubulin polymerization inhibition |

Case Studies

Several case studies have provided insight into the efficacy of this compound:

- Anthelmintic Efficacy : A study demonstrated that derivatives similar to this compound were effective against various gastrointestinal nematodes, suggesting its utility in veterinary medicine .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that modifications to the pyrazole structure could lead to enhanced antiproliferative effects, indicating potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the difluoromethyl group into the pyrazole core?

- The difluoromethyl group can be introduced via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate or phenylhydrazine derivatives react with acrylamide intermediates in ethanol or glacial acetic acid to form pyrazole amines . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side products like imidazolidines. Monitoring reaction progress via TLC and adjusting stoichiometry of hydrazine derivatives can improve yields (e.g., 79–80% yields reported for similar compounds) .

Q. How can NMR and IR spectroscopy distinguish 5-(difluoromethyl)-1H-pyrazol-3-amine from structurally similar analogs?

- 1H NMR : The NH group appears as a broad singlet (~δ 4.5–5.5 ppm) that disappears upon DO exchange. The difluoromethyl (-CFH) group shows a triplet due to coupling (~δ 5.5–6.5 ppm). Adjacent protons on the pyrazole ring resonate as doublets (δ 6.5–7.5 ppm) .

- IR : NH stretching vibrations appear at ~3278–3448 cm, while C-F stretches for -CFH occur at 1100–1250 cm .

Q. What purification methods are effective for isolating this compound?

- Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) are standard. For polar impurities, activated charcoal treatment during recrystallization improves purity. High-performance liquid chromatography (HPLC) with C18 columns resolves closely related isomers .

Advanced Research Questions

Q. How can reaction mechanisms for unexpected byproducts (e.g., imidazolidines) be investigated?

- Hypothesis Testing : Use deuterated solvents (e.g., DO) to track proton exchange in intermediates.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can map energy barriers for competing pathways (e.g., cyclization vs. amine formation).

- Isolation and Characterization : Trap intermediates via low-temperature quenching and analyze via LC-MS or X-ray crystallography .

Q. What computational tools predict the bioactivity of this compound against target proteins?

- Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to enzymes like kinases or antimicrobial targets. Pair with molecular dynamics simulations (AMBER, GROMACS) to assess stability of ligand-protein complexes. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

- Cross-Validation : Compare NMR/IR data with structurally characterized analogs (e.g., 5-methyl-1-phenyl-1H-pyrazol-3-amine).

- Advanced Techniques : Use NMR to confirm -CFH placement or 2D NMR (HSQC, HMBC) to assign ambiguous signals.

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) provides definitive structural confirmation .

Q. What in vitro assays are suitable for evaluating the antitumor potential of this compound?

- Cell Viability : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide).

- Target Engagement : Western blotting for phosphorylation status of kinases (e.g., EGFR, AKT) .

Q. How does the difluoromethyl group influence regioselectivity in substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.